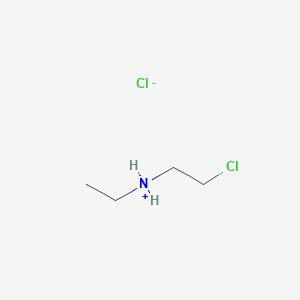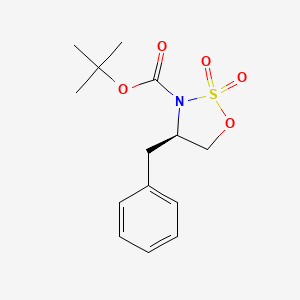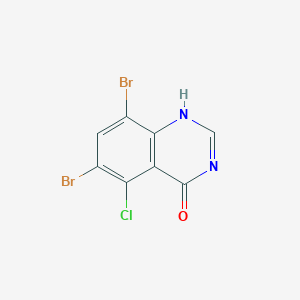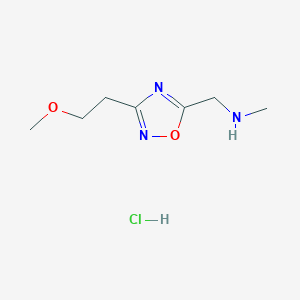
Ethanamine, 2-chloro-N-ethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2-chloro-N-ethyl-, hydrochloride is a chemical compound with the molecular formula C4H10ClN·HCl. It is a derivative of ethylamine, where one of the hydrogen atoms is replaced by a 2-chloroethyl group. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanamine, 2-chloro-N-ethyl-, hydrochloride can be synthesized through the reaction of ethylamine with 2-chloroethanol in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where ethylamine and 2-chloroethanol are combined with hydrochloric acid. The reaction mixture is then purified through distillation and crystallization processes to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-chloro-N-ethyl-, hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.
Reduction Reactions: It can be reduced to form ethylamine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include substituted ethanamines.
Oxidation Reactions: Products include amides or nitriles.
Reduction Reactions: Products include ethylamine derivatives.
Scientific Research Applications
Ethanamine, 2-chloro-N-ethyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is used in the development of pharmaceutical intermediates and active ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanamine, 2-chloro-N-ethyl-, hydrochloride involves its interaction with nucleophiles and electrophiles in chemical reactions. The chlorine atom in the compound acts as a leaving group, allowing for substitution reactions to occur. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
- Ethanamine, 2-chloro-N,N-diethyl-
- Ethanamine, 2-chloro-N,N-dimethyl-
- Bis(2-chloroethyl)amine
Uniqueness
Ethanamine, 2-chloro-N-ethyl-, hydrochloride is unique due to its specific substitution pattern, which allows it to participate in a variety of chemical reactions. Its hydrochloride form also enhances its solubility in water, making it more versatile for use in aqueous reactions compared to its analogs.
Properties
IUPAC Name |
2-chloroethyl(ethyl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN.ClH/c1-2-6-4-3-5;/h6H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPQLXDWQPMSMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]CCCl.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4535-87-9 |
Source


|
| Record name | Ethanamine, 2-chloro-N-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4535-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethylamine, 2-chloro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004535879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thia-6-azaspiro[3.4]octane 2,2-dioxide hemioxalate](/img/structure/B8018002.png)


![1-[[6-(4-methoxyphenyl)-6,7-dihydro-5H-triazolo[5,1-b][1,3]oxazin-3-yl]methyl]piperidin-4-amine](/img/structure/B8018027.png)
![(2Z)-3-[(4-fluoro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B8018030.png)

![N-[(hydroxyamino)-(4-nitrophenyl)methylidene]acetamide](/img/structure/B8018042.png)






